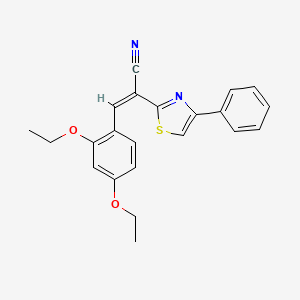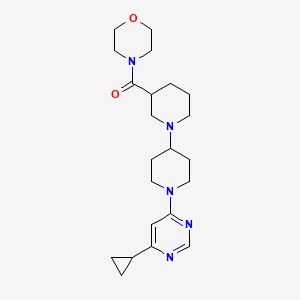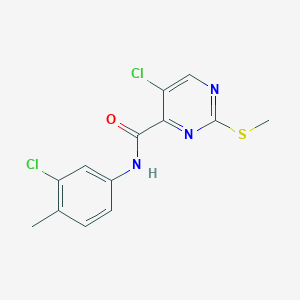![molecular formula C22H22BrFN2O4 B5324332 N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine](/img/structure/B5324332.png)
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine, also known as BFA-Leu, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in research. This peptide is a derivative of Leucine, an essential amino acid, and has been synthesized using various methods. The purpose of
作用機序
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine inhibits the activity of ARF by binding to its nucleotide-binding site and preventing the exchange of GDP for GTP. This prevents the activation of ARF and disrupts the normal functioning of the Golgi apparatus. The redistribution of Golgi proteins to the endoplasmic reticulum leads to the accumulation of vesicles and the disruption of membrane transport.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the disruption of protein trafficking and the inhibition of cell growth. This compound has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
One of the main advantages of using N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine in lab experiments is its potency and specificity. This compound is a potent inhibitor of ARF and has been shown to disrupt the Golgi apparatus at low concentrations. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce apoptosis in cancer cells, but it may also have toxic effects on normal cells.
将来の方向性
There are several future directions for the use of N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine in scientific research. One potential application is the study of the role of the Golgi apparatus in neurodegenerative diseases. The Golgi apparatus has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound could be used to study the dynamics of protein trafficking in these diseases and to develop new therapeutic strategies.
Conclusion:
In conclusion, this compound is a synthetic peptide that has significant potential in scientific research. Its potency and specificity make it a valuable tool for the study of protein trafficking and membrane transport. While there are limitations to its use, the future directions for the application of this compound in research are promising.
合成法
The synthesis of N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine involves the condensation of 4-bromobenzoyl chloride with N-(tert-butoxycarbonyl)-L-leucine followed by the addition of 4-fluorophenylacrylic acid. The resulting product is then deprotected to yield this compound. The purity of the final product can be confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry.
科学的研究の応用
N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine has been used in various scientific research applications, including the study of protein trafficking, membrane transport, and endocytosis. This compound is a potent inhibitor of ADP-ribosylation factor (ARF), a protein involved in the regulation of vesicular trafficking. By inhibiting ARF, this compound disrupts the Golgi apparatus and causes the redistribution of Golgi proteins to the endoplasmic reticulum. This effect has been utilized to study the dynamics of protein trafficking and the role of the Golgi apparatus in cellular processes.
特性
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrFN2O4/c1-13(2)11-19(22(29)30)26-21(28)18(12-14-3-9-17(24)10-4-14)25-20(27)15-5-7-16(23)8-6-15/h3-10,12-13,19H,11H2,1-2H3,(H,25,27)(H,26,28)(H,29,30)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBPJKWVAABOCZ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-tert-butyl-6-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5324249.png)
![3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5324257.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5324270.png)
![(1R*,2R*)-N-cyclopropyl-2-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5324271.png)

![6-tert-butyl-4-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5324276.png)
![2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5324285.png)

![2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5324289.png)
![2-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5324296.png)


![(3aS*,6aS*)-5-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2-ethyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5324326.png)
![N-[2-(dimethylamino)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324330.png)